molecular formula C17H23N3O4 B2481760 1-(3,4-Dimethoxybenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034509-02-7

1-(3,4-Dimethoxybenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No. B2481760
CAS RN: 2034509-02-7
M. Wt: 333.388
InChI Key: CQSNQZPCFDNCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-PU-01 and has been the subject of several studies to determine its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of DM-PU-01 involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. DM-PU-01 has also been shown to inhibit the activity of various enzymes, including HDACs and PARP. These inhibitory effects result in the induction of cell cycle arrest and apoptosis, the regulation of the immune response, and the reduction of inflammation.
Biochemical and Physiological Effects:
DM-PU-01 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the regulation of the immune response, the reduction of inflammation, and the improvement of cognitive function. DM-PU-01 has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of DM-PU-01 for lab experiments is its high selectivity towards cancer cells, which allows for targeted cancer therapy. DM-PU-01 also has low toxicity and can be easily synthesized in large quantities. However, one of the limitations of DM-PU-01 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for DM-PU-01 research, including the development of novel DM-PU-01 derivatives with improved solubility and efficacy, the investigation of DM-PU-01 as a potential treatment for other diseases, such as Alzheimer's disease and multiple sclerosis, and the development of DM-PU-01-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DM-PU-01 and its potential applications in various fields.

Synthesis Methods

The synthesis of DM-PU-01 involves the reaction of 3-(3-(3-methylisoxazol-5-yl)propyl)isocyanate with 1-(3,4-dimethoxybenzyl)hydrazine in the presence of a suitable solvent. The resulting product is then purified through column chromatography to obtain DM-PU-01 in its pure form. This synthesis method has been optimized to produce high yields of DM-PU-01 with minimal impurities.

Scientific Research Applications

DM-PU-01 has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DM-PU-01 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DM-PU-01 has been studied for its potential as a neuroprotective agent, as it has been shown to improve cognitive function and reduce neuroinflammation. In immunology, DM-PU-01 has been studied for its potential as an immunomodulatory agent, as it has been shown to regulate the immune response and reduce inflammation.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-9-14(24-20-12)5-4-8-18-17(21)19-11-13-6-7-15(22-2)16(10-13)23-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSNQZPCFDNCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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